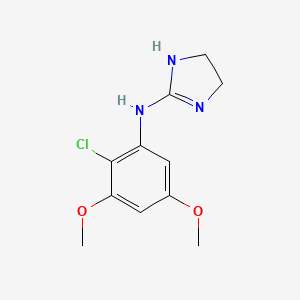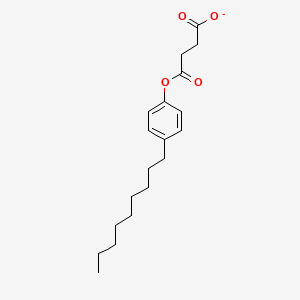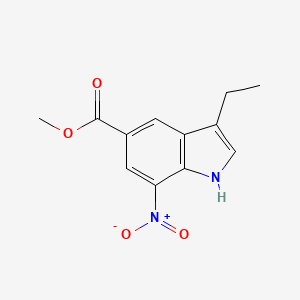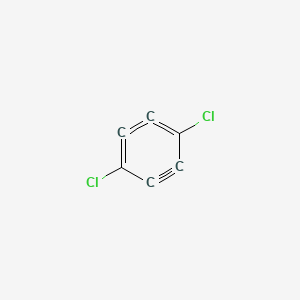
1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3,5-dimethoxyaniline and glyoxal.
Formation of Imidazole Ring: The key step involves the cyclization reaction to form the imidazole ring. This can be achieved by reacting 2-chloro-3,5-dimethoxyaniline with glyoxal under acidic or basic conditions.
Reduction: The resulting imidazole intermediate is then subjected to reduction conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a range of substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, suggesting potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole-2-amine: A simpler imidazole derivative with similar core structure.
2-Chloro-3,5-dimethoxyaniline: A precursor in the synthesis of the target compound.
Dihydroimidazole derivatives: Compounds with similar dihydroimidazole ring structure.
Uniqueness
“1H-Imidazol-2-amine, N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-” is unique due to the presence of the 2-chloro-3,5-dimethoxyphenyl group, which may impart distinct chemical and biological properties compared to other imidazole derivatives. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
573704-42-4 |
|---|---|
Formule moléculaire |
C11H14ClN3O2 |
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
N-(2-chloro-3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C11H14ClN3O2/c1-16-7-5-8(10(12)9(6-7)17-2)15-11-13-3-4-14-11/h5-6H,3-4H2,1-2H3,(H2,13,14,15) |
Clé InChI |
PTEIKOHMOSEBER-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)Cl)NC2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)


![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)


![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)

![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)

